tert-butyl 4,5,7,8-tetrahydro-2H-pyrazolo[3,4-d]azepine-6-carboxylate;2,2,2-trifluoroacetic acid
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Overview
Description
tert-butyl 4,5,7,8-tetrahydro-2H-pyrazolo[3,4-d]azepine-6-carboxylate;2,2,2-trifluoroacetic acid: is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,5,7,8-tetrahydro-2H-pyrazolo[3,4-d]azepine-6-carboxylate typically involves the reaction of 4,5,6,7-tetrahydro-2H-pyrazolo pyridine.HCl with tert-butyl dicarbonate (Boc2O) in the presence of potassium carbonate (K2CO3) in dichloromethane (CH2Cl2) and water. The reaction is carried out over 15 hours, during which the starting amine is consumed .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the reaction is achieved by optimizing the reaction parameters such as temperature, pressure, and concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4,5,7,8-tetrahydro-2H-pyrazolo[3,4-d]azepine-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled conditions, including specific temperatures and pressures, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
tert-butyl 4,5,7,8-tetrahydro-2H-pyrazolo[3,4-d]azepine-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and the development of new drugs.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4,5,7,8-tetrahydro-2H-pyrazolo[3,4-d]azepine-6-carboxylate involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
tert-butyl 4,5,7,8-tetrahydro-2H-pyrazolo[3,4-d]azepine-6-carboxylate can be compared with other similar compounds, such as:
These compounds share similar structural features but differ in their specific chemical properties and applications. The unique structure of tert-butyl 4,5,7,8-tetrahydro-2H-pyrazolo[3,4-d]azepine-6-carboxylate makes it particularly useful in certain research and industrial applications.
Properties
Molecular Formula |
C14H20F3N3O4 |
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Molecular Weight |
351.32 g/mol |
IUPAC Name |
tert-butyl 4,5,7,8-tetrahydro-1H-pyrazolo[3,4-d]azepine-6-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H19N3O2.C2HF3O2/c1-12(2,3)17-11(16)15-6-4-9-8-13-14-10(9)5-7-15;3-2(4,5)1(6)7/h8H,4-7H2,1-3H3,(H,13,14);(H,6,7) |
InChI Key |
NBZQVEWQGKZSLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(CC1)NN=C2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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